2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide
Description
2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide (CAS: 1016680-17-3) is an acetamide derivative with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.2 g/mol . Its structure features a cyclopropylmethylamino group attached to the acetamide core, where the nitrogen atom is further substituted with two methyl groups. The cyclopropyl group introduces steric and electronic effects that may influence solubility, reactivity, and biological activity compared to simpler analogs .
Properties
IUPAC Name |
2-(cyclopropylmethylamino)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-5-7-3-4-7/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBVOXNVSLNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide typically involves the reaction of cyclopropylmethylamine with N,N-dimethylacetamide under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the amine, followed by the addition of N,N-dimethylacetamide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-N,N-dimethylacetamide is an organic compound with a unique structure featuring a cyclopropylmethyl group attached to a dimethylacetamide moiety. The chemical formula for this compound is C8H16N2O. This compound has potential applications across several fields, especially in medicinal chemistry and drug design, due to its ability to interact with biological targets. As a derivative of dimethylacetamide, it is expected to undergo reactions typical of amides.
Potential Applications
This compound has potential applications across several fields:
- Pharmaceuticals: Its structural characteristics make it suitable for drug design.
- Medicinal Chemistry: It can potentially interact with biological targets.
- Synthetic Organic Chemistry: It has utility in this field because it undergoes reactions typical of amides.
Interaction Studies
Interaction studies for this compound would typically involve assessing its binding affinity and activity against specific biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Initial assessments could include evaluating its efficacy and safety profiles.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N,N-Dimethylacetamide | Dimethylamide structure | Common solvent in organic synthesis |
| Cyclopropylmethylamine | Cyclopropyl group attached to amine | Potential neuroactive properties |
| N-Methyl-N-cyclopropylacetamide | Methyl and cyclopropyl groups on amine | Possible applications in pain management |
| 1-(Cyclopropyl)-3-(dimethylamino)propan-1-one | Cyclopropyl ring and dimethylamino group | Potential antidepressant effects |
Mechanism of Action
The mechanism of action of 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the dimethylacetamide moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide and related compounds:
Physicochemical Properties
- Chlorinated analogs like alachlor exhibit low water solubility (242 mg/L at 25°C), attributed to aromatic chloro substituents .
Thermal Stability :
- The rigid cyclopropane ring may enhance thermal stability compared to linear alkyl-substituted acetamides. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide decomposes at 489–491 K, suggesting similar stability for aromatic analogs .
Biological Activity
2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide is a compound derived from dimethylacetamide, which is known for its various biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and metabolic pathways, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄N₂O
- Molecular Weight : 158.21 g/mol
- Structural Characteristics : The compound features a cyclopropylmethyl group attached to a dimethylacetamide backbone, influencing its biological interactions.
Pharmacological Effects
- Cytotoxicity :
-
Hepatotoxicity :
- Research indicates that prolonged exposure to N,N-dimethylacetamide can lead to liver damage, evidenced by increased levels of hepatic enzymes in animal models . Histopathological examinations revealed centrilobular hepatocellular hypertrophy in mice subjected to high concentrations of the compound .
- Dermal Absorption :
Case Studies
-
Occupational Exposure :
- A comprehensive study involving 223 workers in an acrylic fiber factory found that urinary concentrations of N-methylacetamide (a metabolite of N,N-dimethylacetamide) varied significantly based on job roles, particularly among those starting machinery . The highest urinary concentrations were recorded at 173.6 mg/g creatinine.
- Animal Studies :
Metabolic Pathways
The metabolic pathways of this compound predominantly involve N-demethylation, leading to the formation of N-methylacetamide as a primary metabolite. This pathway has been confirmed through various studies that tracked the excretion of metabolites following exposure .
Research Findings Summary Table
| Study Type | Subject | Key Findings |
|---|---|---|
| Occupational Study | 223 Workers | High urinary N-methylacetamide levels post-exposure |
| Animal Study | Mice (Chronic) | No tumors; liver hypertrophy at high doses |
| Metabolic Study | Rats | Major metabolite identified as N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
